molecular formula C8H8N4 B134061 キナゾリン-4,6-ジアミン CAS No. 159382-23-7

キナゾリン-4,6-ジアミン

カタログ番号: B134061
CAS番号: 159382-23-7
分子量: 160.18 g/mol
InChIキー: RNWDENXDCQXZLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-Quinazolinediamine, also known as 4,6-Quinazolinediamine, is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Quinazolinediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Quinazolinediamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん活性

キナゾリンは、有意な抗がん活性を示すことがわかっている . キナゾリンは、体内の異なる標的に作用するため、新規抗がん剤開発のための有望な候補となっている . 例えば、特定の誘導体である4-N-[2-(4-フェノキシフェニル)エチル]キナゾリン-4,6-ジアミンは、多量体膜タンパク質の強力な阻害剤として同定されており、がん治療に利用できる可能性がある .

抗菌および抗真菌活性

これらの化合物は、抗菌および抗真菌特性を持っていることがわかっている . これにより、細菌や真菌が原因となるさまざまな感染症の治療に役立ちます。

抗炎症活性

キナゾリンは、抗炎症活性を示す . これにより、関節炎や特定の自己免疫疾患など、炎症が特徴的な疾患の治療に役立つ可能性があります。

抗結核活性

キナゾリンは、結核の治療に潜在的な可能性を示している . これは、主に肺に影響を与えるが、体の他の部分にも影響を与える可能性のある深刻な感染症です。

抗マラリア活性

これらの化合物は、抗マラリア活性を示した . これは、感染した蚊の刺し傷によって伝染する命にかかわる疾患であるマラリアの予防と治療に役立つ可能性があります。

特定の酵素の阻害

キナゾリンは、チミジル酸シンターゼ、ポリ(ADP-リボース)ポリメラーゼ(PARP)、チロシンキナーゼなどの特定の酵素を阻害することがわかっている<a aria-label="2: " data-citationid="c850b72d-532b-0f25-8b80-b9e19dbb3ed3-38" h="ID=SERP,5

作用機序

Target of Action

Quinazoline-4,6-diamine, also known as 4,6-Diaminoquinazoline or 4,6-Quinazolinediamine, has been found to interact with several targets. Among the key targets of quinazoline derivatives are kinases, transcription factors, receptors, and ion channels . For instance, a synthesized compound, 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol, is a potent inhibitor of vascular endothelial cell growth (VEGF) RTK, and also exhibits activity against epidermal growth factor .

Mode of Action

The compound interacts with its targets, leading to various changes. For example, it inhibits the VEGF RTK, which plays a crucial role in angiogenesis . By inhibiting this target, the compound can potentially suppress the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

Biochemical Pathways

Quinazoline-4,6-diamine affects several biochemical pathways. One significant pathway is the mitochondrial complex I-dependent respiration. The compound specifically and effectively reduces this respiration with no effect on the respiratory chain complexes II-IV . This action can lead to the release of reactive oxygen species at the flavin site of mitochondrial complex I .

Pharmacokinetics

It’s known that the structure-activity relationship is critical for the observed inhibition . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Quinazoline-4,6-diamine’s action are diverse. For instance, it has been found to reduce the level of the huntingtin protein, which could potentially make it a useful treatment for Huntington’s disease . Moreover, it has been shown to modulate calcium signaling .

生物活性

4,6-Quinazolinediamine, also known as 4,6-diaminoquinazoline, is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 4,6-quinazolinediamine, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4,6-quinazolinediamine is C8H8N4C_8H_8N_4, characterized by a quinazoline ring with amino groups at the 4 and 6 positions. This unique structure allows for various chemical modifications that enhance its biological activity.

Target Interactions

4,6-Quinazolinediamine interacts with several biological targets, including:

  • Tyrosine Kinases : It selectively inhibits various tyrosine kinases involved in cell growth and differentiation. For instance, derivatives like Arry-380 target HER2, a receptor overexpressed in certain breast cancers .
  • VEGF Receptor Tyrosine Kinase (RTK) : The compound inhibits VEGF RTK, crucial for angiogenesis.
  • Mitochondrial Complex I : It reduces mitochondrial complex I-dependent respiration without affecting other respiratory chain complexes.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of 4,6-quinazolinediamine and its derivatives:

  • Inhibition of Cancer Cell Proliferation : Compounds derived from this scaffold have shown efficacy against various cancer cell lines by inhibiting key signaling pathways. For example, certain derivatives exhibit IC50 values as low as 0.3μM0.3\,\mu M against specific targets .
  • Mechanisms of Action : The anticancer activity is attributed to the inhibition of multiple molecular targets including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways .

Antibacterial Activity

Research indicates that 4,6-quinazolinediamine derivatives possess antibacterial properties:

  • Effectiveness Against Resistant Strains : These compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, highlighting their potential as novel antibiotics in the face of rising antibiotic resistance.

Case Studies and Research Findings

Several studies underscore the therapeutic potential of 4,6-quinazolinediamine:

  • Anticancer Activity : A study evaluated a series of 2-substituted quinazoline derivatives for their ability to inhibit topoisomerase I and II in various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 2.76μM2.76\,\mu M to 16.47μM16.47\,\mu M .
  • Inhibitory Effects on Tyrosine Kinases : Another investigation focused on the structure-activity relationship (SAR) of quinazoline derivatives, revealing that substitutions at specific positions significantly influence their inhibitory potency against tyrosine kinases .
  • Pharmacokinetics : The pharmacokinetic profiles of these compounds are being explored to understand their absorption, distribution, metabolism, and excretion (ADME) properties better. Initial findings suggest favorable profiles that warrant further investigation for clinical applications.

Summary Table of Biological Activities

Activity TypeExample DerivativesMechanismIC50 Value
AnticancerArry-380HER2 inhibition0.3μM0.3\mu M
AntibacterialVarious derivativesInhibition of bacterial growthVaries by strain
Angiogenesis InhibitionQuinazoline analogsVEGF RTK inhibitionNot specified
Topoisomerase Inhibition2-substituted derivativesInhibition in cancer cells2.7616.47μM2.76-16.47\mu M

特性

IUPAC Name

quinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWDENXDCQXZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401020
Record name 4,6-Quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159382-23-7
Record name 4,6-Quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Quinazolinediamine
Reactant of Route 2
4,6-Quinazolinediamine
Reactant of Route 3
4,6-Quinazolinediamine
Reactant of Route 4
4,6-Quinazolinediamine
Reactant of Route 5
4,6-Quinazolinediamine
Reactant of Route 6
4,6-Quinazolinediamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。